molecular formula C12H17NO2 B5136821 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione

3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione

Cat. No.: B5136821
M. Wt: 207.27 g/mol
InChI Key: JQTKEBSTCHQOIY-SBIWHPGTSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a conjugated system with alternating double bonds, which contributes to its stability and reactivity.

Preparation Methods

The synthesis of 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of dimethylamine with a suitable aldehyde or ketone, followed by a series of dehydration and cyclization reactions under controlled conditions. Industrial production methods may involve the use of catalysts to enhance reaction efficiency and yield .

Chemical Reactions Analysis

3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione involves its interaction with molecular targets through its conjugated system. This interaction can lead to the modulation of various biochemical pathways, depending on the specific application. The compound’s ability to donate or accept electrons makes it a versatile agent in redox reactions .

Comparison with Similar Compounds

Compared to other similar compounds, 3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione stands out due to its unique conjugated system and reactivity. Similar compounds include:

    3-[(2E,4E)-5-(dimethylamino)phenyl]-1-(4-methylphenyl)penta-2,4-dien-1-one: Known for its nonlinear optical properties.

    N-[(2E,4E)-5-(dimethylamino)-3-methylpenta-2,4-dienylidene]-N-methylmethanaminium perchlorate: Used in various chemical applications.

Properties

IUPAC Name

3-[(2E,4E)-5-(dimethylamino)penta-2,4-dienylidene]pentane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-10(14)12(11(2)15)8-6-5-7-9-13(3)4/h5-9H,1-4H3/b6-5+,9-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQTKEBSTCHQOIY-SBIWHPGTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(=CC=CC=CN(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C(=C/C=C/C=C/N(C)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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